molecular formula C20H42O2 B1630780 1,20-Eicosanediol CAS No. 7735-43-5

1,20-Eicosanediol

Cat. No. B1630780
CAS RN: 7735-43-5
M. Wt: 314.5 g/mol
InChI Key: PGMMMHFNKZSYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06915168B1

Procedure details

Hydrogenation of 10-eicosene-1,20-diol: Two hundred fifty grams of the 10-eicosene-1,20-diol were placed in a twelve liter flask outfitted with a heating mantle, mechanical stirrer, condenser, and nitrogen inlet. Three liters of xylenes were added. Two equivalents each tributylamine and toluenesulfonhydrazide were added. Stirring and nitrogen flow were initiated and the solution slowly heated until the reaction was at reflux. The reaction was refluxed overnight, and then cooled to room temperature. The product, 1,20-eicosanediol, precipitated from solution and was filtered, washing with methanol. The crude product was recrystallized once from methanol, yielding white crystals with a melting point of about 101° C. The product was 99% pure by gas chromatography. IR(KBr): 3419, 3357, 2919, 2848, 1469, 1355, 1321, 1124, 1055, 1034, 999, 969, 722, 610, 502 cm−1; 1H NMR(300 MHz, toluene-d8, elevated temperature): * 3.3 (t, 4H), 1.3 (bd, 36H), 0.5 (m, 2H).
Name
10-eicosene-1,20-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
10-eicosene-1,20-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21].C(N(CCCC)CCCC)CCC.C1(C)C(S(NN)(=O)=O)=CC=CC=1>>[CH2:20]([OH:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:22]

Inputs

Step One
Name
10-eicosene-1,20-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC=CCCCCCCCCCO)O
Name
10-eicosene-1,20-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC=CCCCCCCCCCO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)NN)C
Step Three
Name
IR(KBr)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution slowly heated until the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product, 1,20-eicosanediol, precipitated from solution
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washing with methanol
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized once from methanol
CUSTOM
Type
CUSTOM
Details
yielding white crystals with a melting point of about 101° C

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCCCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.